N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Description

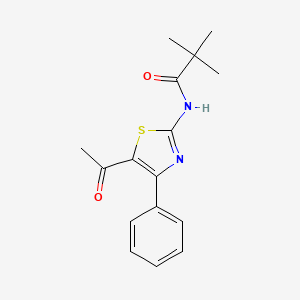

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a thiazole-based compound characterized by a 1,3-thiazol-2-yl core substituted with a phenyl group at position 4, an acetyl group at position 5, and a 2,2-dimethylpropanamide moiety at the nitrogen atom of the thiazole ring.

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10(19)13-12(11-8-6-5-7-9-11)17-15(21-13)18-14(20)16(2,3)4/h5-9H,1-4H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKJDJUOPVPWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-acetyl-4-phenylthiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound has shown promise in antibacterial and antifungal studies, making it a candidate for developing new antimicrobial agents.

Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

- 1,3-thiazole ring : A heterocyclic core common in bioactive molecules.

- 4-Phenyl substitution : Enhances aromatic interactions in target binding.

- 5-Acetyl group : May influence electron distribution and solubility.

- 2,2-Dimethylpropanamide side chain : Provides steric bulk and modulates lipophilicity.

Table 1: Structural Comparison of Thiazole Derivatives

Physicochemical Properties

- Molecular Weight : Estimated at ~316.4 g/mol (C₁₈H₂₀N₂O₂S).

- Purity : Analogous compounds (e.g., ) report ≥95% purity via HPLC and NMR validation.

- Solubility : The acetyl group may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., 4-iodo derivatives in ).

Key Research Findings and Implications

Substituent Impact : The 4-phenyl group in the target compound likely enhances binding affinity compared to smaller substituents (e.g., pyridyl or benzyl groups), as seen in COX inhibitors .

Synthetic Challenges : Low-temperature iodination () and strict reaction monitoring (TLC, NMR) are critical for high-purity yields in analogous syntheses .

Q & A

Q. What are the standard synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 5-acetyl-4-phenyl-1,3-thiazol-2-amine with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane or tetrahydrofuran. Key parameters include:

- Temperature : Controlled reflux (40–60°C) to balance reaction rate and side-product formation.

- Solvent selection : Polar solvents enhance nucleophilic attack efficiency.

- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride minimizes unreacted intermediates.

Yield optimization involves iterative adjustment of these parameters, monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions and bond connectivity. For example, the acetyl group (δ ~2.5 ppm in H NMR) and thiazole protons (δ ~7.0–8.5 ppm) are diagnostic .

- X-ray Crystallography : SHELX or SIR97 software refines crystal structures, confirming bond angles/distances and spatial arrangement. This is critical for resolving ambiguities in stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against kinases or proteases due to the thiazole ring’s affinity for ATP-binding pockets.

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Data interpretation should account for IC values and dose-response curves to establish baseline activity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., hydrolysis or dimerization)?

- Protecting groups : Temporarily protect the acetyl group during coupling to prevent undesired reactivity.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Low-temperature phase-transfer catalysis : Reduces hydrolysis in moisture-sensitive reactions.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Q. How to resolve discrepancies between spectroscopic data and computational modeling results?

- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-31G*) in DFT calculations to better match experimental NMR chemical shifts.

- Dynamic effects : Account for solvent interactions or tautomerism in solution (e.g., thiazole ring protonation states).

- Multi-technique validation : Cross-validate with IR (carbonyl stretch ~1650–1750 cm) and high-resolution mass spectrometry (HRMS) .

Q. What strategies are effective for elucidating the compound’s mechanism of action when initial biological assays show inconsistent results?

- Target deconvolution : Use affinity chromatography or thermal shift assays to identify protein binding partners.

- Kinetic studies : Measure time-dependent inhibition to distinguish reversible vs. covalent binding.

- Metabolite profiling : LC-MS/MS identifies metabolic byproducts that may interfere with activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog synthesis : Modify substituents (e.g., replace acetyl with sulfonamide or halogens) to probe electronic effects.

- 3D-QSAR modeling : Align molecular descriptors (CoMFA, CoMSIA) with bioactivity data to predict optimized derivatives.

- Crystallographic docking : Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., CDK2 or P2Y12 receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.